2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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Overview
Description
2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a piperazine ring attached to a pyridine moiety, which is further connected to a benzodiazole structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the piperazine ring, the attachment of the pyridine moiety, and the construction of the benzodiazole core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with pyridine derivatives under basic conditions . The key steps include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of protected 1,2-diamines with sulfonium salts to form piperazine intermediates.
Attachment of pyridine moiety: The piperazine intermediates are then reacted with pyridine derivatives to form the desired compound.
Formation of benzodiazole core: The final step involves the cyclization of the intermediate to form the benzodiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.
Benzodiazole derivatives: Compounds like benzimidazole and benzothiazole share the benzodiazole core and have similar chemical properties.
Uniqueness
2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-20-15-6-5-14(12-16(15)21-13)18(24)23-10-8-22(9-11-23)17-4-2-3-7-19-17/h2-4,7,14H,5-6,8-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFBQAIQDVWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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